molecular formula C7H4FNO B7960271 6-Fluorobenzo[d]isoxazole

6-Fluorobenzo[d]isoxazole

Cat. No. B7960271
M. Wt: 137.11 g/mol
InChI Key: HPEKZFNIPJLIBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluorobenzo[d]isoxazole is a useful research compound. Its molecular formula is C7H4FNO and its molecular weight is 137.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Fluorobenzo[d]isoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Fluorobenzo[d]isoxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antiproliferative Activity : A study by Prasad et al. (2018) focused on the synthesis and structural analysis of a novel heterocycle containing 6-Fluorobenzo[d]isoxazole, which was evaluated for antiproliferative activity. The structure was characterized using various spectroscopic techniques and X-ray diffraction studies.

  • Cytotoxic Studies and Drug Docking : Research by Govindhan et al. (2017) involved the synthesis of a compound incorporating 6-Fluorobenzo[d]isoxazole, followed by cytotoxicity evaluation and molecular docking studies to understand its pharmacokinetics for biological applications.

  • Cancer Cell Line Studies : A paper by Kumbhare et al. (2014) discussed the synthesis of isoxazole derivatives of 6-Fluorobenzo[d]isoxazole, which exhibited anti-cancer activity against various cancer cell lines, particularly the Colo205 cell line. The compounds induced G2/M cell cycle arrest and apoptosis in cancer cells.

  • Antifungal Activity : Jin et al. (2016) studied the synthesis of isoxazole derivatives using 6-Fluorobenzo[d]isoxazole and evaluated their antifungal activity. This research, published in Spectrochimica Acta Part A, highlighted the potential use of these compounds in treating fungal infections.

  • Anti-Inflammatory and Antimicrobial Agents : Research by Kumara et al. (2017) involved synthesizing bisthiourea derivatives of 6-Fluorobenzo[d]isoxazole, which showed potential as anti-inflammatory and antimicrobial agents.

  • Transformation in Anaerobic Conditions : Genthner et al. (1989) explored the transformation of phenol to benzoate in anaerobic conditions using fluorinated analogs, including 6-Fluorobenzo[d]isoxazole, to elucidate the mechanism of transformation.

  • Antipsychotic Drug Development : Gao et al. (2020) in their study published in Molecules, described the synthesis of flavone derivatives including 6-Fluorobenzo[d]isoxazole as potential broad-spectrum antipsychotics.

  • Anticonvulsant Agents : A study by Malik and Khan (2014) synthesized novel compounds using 6-Fluorobenzo[d]isoxazole and evaluated their anticonvulsant activities, finding promising results in this domain.

properties

IUPAC Name

6-fluoro-1,2-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO/c8-6-2-1-5-4-9-10-7(5)3-6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPEKZFNIPJLIBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)ON=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluorobenzo[d]isoxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.